molecular formula C11H19NO2 B1279512 N-Boc-3-Methylenepiperidine CAS No. 276872-89-0

N-Boc-3-Methylenepiperidine

Cat. No. B1279512
Key on ui cas rn: 276872-89-0
M. Wt: 197.27 g/mol
InChI Key: CENNZHRFKNCIBU-UHFFFAOYSA-N
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Patent
US07820675B2

Procedure details

The title compound was prepared according to the procedure of Intermediate 71 starting from tert-butyl 3-oxopiperidine-1-carboxylate (1 g, 5.0 mmol), triphenylphosphonium bromide (2.69 g, 7.5 mmol) and n-BuLi (1.8 M; 4.2 mL, 7.5 mmol). Yield: 0.28 g (28%) after purification by flash chromatography with 10% isohexane in DCM as eluent. HPLC purity 95%, RT=2.43 min (System A; 10-97% MeCN over 3 min); 90%, RT=2.38 min (System B; 10-97% MeCN over 3 min). 1H NMR (400 MHz, CDCl3) δ ppm 1.41-1.48 (m, 9H) 1.56-1.65 (m, 2H) 2.20-2.30 (m, 2H) 3.38-3.47 (m, 2H) 3.86 (s, 2H) 4.74 (s, 1H) 4.80 (s, 1H). MS (ESI+) for C11H19NO2 m/z 142 (M-C4H8)+. *Previously reported in Tetrahedron 2002, 58, 7165-7175.
[Compound]
Name
Intermediate 71
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.69 g
Type
reactant
Reaction Step Three
Quantity
4.2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1.[Br-].[C:16]1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Li]CCCC>>[CH2:16]=[C:2]1[CH2:7][CH2:6][CH2:5][N:4]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Intermediate 71
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
O=C1CN(CCC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
2.69 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
4.2 mL
Type
reactant
Smiles
[Li]CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield: 0.28 g (28%) after purification by flash chromatography with 10% isohexane in DCM as eluent
CUSTOM
Type
CUSTOM
Details
90%, RT=2.38 min (System B; 10-97% MeCN over 3 min)
Duration
3 min

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
C=C1CN(CCC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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